molecular formula C12H21NO3 B1398047 (R)-tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate CAS No. 1039361-81-3

(R)-tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B1398047
CAS No.: 1039361-81-3
M. Wt: 227.3 g/mol
InChI Key: IOZGGOSCHPGERX-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate (CAS: 372159-76-7) is a chiral piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 2-oxoethyl substituent at the 3-position. Its molecular formula is C₁₂H₂₁NO₃, with a molecular weight of 227.3 g/mol. Key physical properties include a boiling point of 318.1±15.0 °C and a density of 1.0±0.1 g/cm³ . The compound is frequently utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of protease inhibitors and kinase modulators, as evidenced by its role in the synthesis of imidazo-pyrrolo-pyrazine derivatives in patent applications .

The stereochemistry at the 3-position (R-configuration) is critical for its biological activity, as enantiomeric forms often exhibit divergent binding affinities. For instance, the (R)-enantiomer shows enhanced selectivity in targeting specific enzymatic pockets compared to its (S)-counterpart .

Properties

IUPAC Name

tert-butyl (3R)-3-(2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-13)6-8-14/h8,10H,4-7,9H2,1-3H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZGGOSCHPGERX-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732888
Record name tert-Butyl (3R)-3-(2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039361-81-3
Record name tert-Butyl (3R)-3-(2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (3R)-3-(2-oxoethyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents under controlled conditions. One common method involves the use of commercially available reagents and solvents to achieve high yields of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using optimized conditions to ensure high purity and yield. These methods may include the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula: C13_{13}H19_{19}NO3_3
  • Molecular Weight: 235.30 g/mol
  • CAS Number: 1039361-81-3

The compound features a piperidine ring substituted with a tert-butyl group and an oxoethyl moiety, which contributes to its unique chemical behavior and biological activity.

Medicinal Chemistry

(R)-tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate is recognized for its potential as a building block in pharmaceutical development. Its structural features allow it to interact with various biological targets, making it a candidate for drug design.

Key Areas of Interest:

  • Anticholinesterase Activity: Research indicates that this compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmission. This activity is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer’s disease.
CompoundIC50 (μM)Target Enzyme
This compoundTBDAChE/BuChE
Donepezil6.21 ± 0.52AChE

Organic Synthesis

The compound serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable in synthetic chemistry.

Common Reactions:

  • Oxidation: Converts the oxo group to form oxo derivatives.
  • Reduction: Transforms the oxo group into a hydroxyl group.
  • Substitution: Allows functional groups to be replaced by other groups.

Reagents Used:

  • Oxidizing agents (e.g., potassium permanganate)
  • Reducing agents (e.g., lithium aluminum hydride)

Case Study 1: Development of Anticholinesterase Agents

A study investigated the synthesis of various piperidine derivatives, including this compound, focusing on their inhibitory effects on AChE. The findings revealed promising anticholinesterase activity, suggesting potential therapeutic applications for cognitive disorders.

Case Study 2: Synthesis of Pharmaceutical Intermediates

Another research project utilized this compound as an intermediate for synthesizing novel analgesics. The study highlighted the compound's versatility in forming complex structures that exhibit enhanced pharmacological properties.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes structurally related piperidine derivatives and their distinguishing features:

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Key Applications Reference
(R)-tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate 372159-76-7 C₁₂H₂₁NO₃ 3-(2-oxoethyl) 227.3 Medicinal chemistry intermediate
(R)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate 1217629-55-4 C₁₂H₂₄N₂O₂ 3-(2-aminoethyl) 228.3 Peptide mimetics, CNS-targeting agents
tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate 914988-10-6 C₁₁H₁₆N₂O₃ 3-cyano, 4-oxo 224.3 Enzyme inhibitor scaffolds
(3R,4R)-rel-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate 443955-98-4 C₁₀H₂₀N₂O₃ 4-amino, 3-hydroxy 216.3 Chiral auxiliaries in asymmetric synthesis
tert-Butyl (2R)-2-(3-methoxy-3-oxopropyl)-5-methylidenepiperidine-1-carboxylate N/A C₁₅H₂₅NO₄ 2-(3-methoxy-3-oxopropyl), 5-methylidene 283.4 Organometallic synthesis, ring-opening reactions

Research Findings and Trends

  • Medicinal Chemistry : The target compound’s 2-oxoethyl group is pivotal in forming covalent bonds with catalytic lysine residues in kinases, as demonstrated in the development of imidazo[1,5-a]pyrrolo[2,3-e]pyrazine inhibitors .
  • Stereochemical Purity: Chiral HPLC analysis of related compounds (e.g., ) reveals that even minor enantiomeric impurities (>2%) significantly reduce binding potency, underscoring the need for rigorous asymmetric synthesis protocols .
  • Thermodynamic Stability: The tert-butyl group in all analogs provides steric shielding, enhancing shelf-life and metabolic stability. However, analogs with polar substituents (e.g., 4-amino-3-hydroxy in CAS: 443955-98-4) exhibit lower logP values, impacting membrane permeability .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Boiling Point (°C) LogP [α]D (CHCl₃)
This compound 318.1±15.0 1.8 Not reported
(R)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate 305.5±12.0 0.9 +5.2
tert-Butyl (2R)-2-(3-methoxy-3-oxopropyl)-5-methylidenepiperidine-1-carboxylate 335.0±20.0 2.1 +3.0

Biological Activity

Overview

(R)-tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its role as an intermediate in the synthesis of complex organic molecules and its interactions with various biological targets.

  • Chemical Formula: C13H19NO3
  • Molecular Weight: 235.30 g/mol
  • CAS Number: 1039361-81-3

The biological activity of this compound is thought to involve its interaction with specific enzymes or receptors, influencing various biochemical pathways. Research indicates that it may act as a modulator of enzyme activity, potentially affecting metabolic processes or signaling pathways within cells. However, detailed studies are required to fully elucidate these mechanisms.

1. Anticholinesterase Activity

One significant area of research involves the compound's anticholinesterase activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer’s. Studies have shown that certain derivatives exhibit potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission.

CompoundIC50 (μM)Target Enzyme
This compoundTBDAChE/BuChE
Donepezil6.21 ± 0.52AChE

2. Synthesis of Derivatives

Research has also focused on synthesizing various derivatives of this compound to enhance its biological activity. For instance, modifications at the piperidine nitrogen or the carboxylate group can significantly alter the compound's efficacy and selectivity against specific targets.

3. Inhibition Studies

Inhibition studies have demonstrated that certain structural modifications lead to increased potency against cholinesterases compared to standard drugs like donepezil. This suggests a promising avenue for developing novel therapeutic agents.

Case Study 1: Anticholinesterase Activity Evaluation

A study evaluated the anticholinesterase activity of a series of piperidine derivatives, including this compound. The results indicated that specific modifications led to enhanced inhibition of both AChE and BuChE, suggesting that this compound could serve as a scaffold for developing new inhibitors.

Case Study 2: Structure–Activity Relationship (SAR)

Research on the structure–activity relationship (SAR) of related compounds revealed that substituents on the piperidine ring significantly influenced biological activity. For example, introducing electron-donating groups improved binding affinity and inhibition potency against cholinesterases.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Potential as an Antidote : The compound may serve as a potential antidote in cases of organophosphate poisoning due to its ability to inhibit cholinesterases effectively.
  • Neuroprotective Effects : Preliminary data suggest neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
  • Pharmacokinetic Properties : Ongoing research is assessing the pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), to better understand its therapeutic potential.

Q & A

Q. What are the key synthetic routes for preparing (R)-tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate?

The compound is typically synthesized via multi-step reactions involving piperidine derivatives. For example, tert-butyl-protected intermediates are often functionalized at the 3-position using alkylation or oxidation strategies. A documented method involves reacting tert-butyl piperidine carboxylates with aldehydes or ketones under controlled conditions. In one study, tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate was synthesized via asymmetric catalysis, yielding 55% product with 85% enantiomeric excess (ee) using chiral ligands . Key steps include Boc-protection, oxoethyl group introduction, and chiral resolution via HPLC or enzymatic methods.

Q. What safety precautions are critical when handling this compound?

Safety data sheets (SDS) for structurally similar tert-butyl piperidine derivatives highlight the need for:

  • Respiratory protection : Use NIOSH-approved masks to avoid inhalation of dust .
  • Gloves and eye protection : Nitrile gloves and goggles are recommended due to potential skin/eye irritation .
  • Ventilation : Conduct reactions in a fume hood to mitigate vapor exposure .
  • Waste disposal : Segregate and dispose of waste via certified hazardous waste contractors .

Q. Which analytical techniques are used to confirm the compound’s structure and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify the tert-butyl group (δ ~1.4 ppm) and piperidine/oxoethyl moieties .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) assess enantiomeric excess .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can enantioselective synthesis of the (R)-configured compound be optimized?

Asymmetric synthesis often employs chiral auxiliaries or catalysts. For example, a reported method achieved 85% ee using a palladium-catalyzed allylic alkylation with a phosphine ligand. Reaction parameters critical for optimization include:

  • Temperature : Lower temperatures (e.g., 0–25°C) reduce racemization .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance stereochemical control .
  • Catalyst loading : 2–5 mol% of chiral catalysts balances cost and efficiency .

Q. What strategies address low yields in reactions involving tert-butyl-protected intermediates?

Low yields (e.g., 55% in some syntheses ) may arise from steric hindrance or side reactions. Mitigation strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves efficiency .
  • Protecting group alternatives : Switch to less bulky groups (e.g., Cbz) for intermediates, then reintroduce tert-butyl post-reaction .
  • Byproduct analysis : Use LC-MS to identify and suppress competing pathways (e.g., over-oxidation) .

Q. How do structural modifications (e.g., substituent changes) impact biological activity?

While direct data on this compound is limited, analogs like tert-butyl 4-(pyridin-3-yl)piperidine-1-carboxylate show that:

  • Electron-withdrawing groups (e.g., nitro) enhance binding to enzymatic targets but reduce solubility .
  • Steric effects : Bulkier substituents at the 3-position decrease bioavailability but improve metabolic stability . Computational modeling (e.g., DFT) or SAR studies are recommended for predictive insights .

Q. What are the challenges in crystallizing this compound for X-ray analysis?

Crystallization difficulties often stem from:

  • Flexible oxoethyl side chain : Use slow evaporation with mixed solvents (e.g., hexane/ethyl acetate) to induce order .
  • Chirality : Co-crystallization with chiral resolving agents (e.g., tartaric acid) improves crystal quality . SHELX software is widely used for refining crystallographic data, though twinning or low-resolution data may require alternative programs like PHENIX .

Data Contradictions and Resolution

Q. How should researchers reconcile discrepancies in reported yields or ee values?

Variability in yields (e.g., 55% vs. 80% in similar reactions ) may arise from:

  • Impurity profiles : Differences in starting material purity (e.g., CAS 643087-95-0 vs. 652971-20-5) .
  • Reaction scale : Milligram-scale reactions often underperform compared to optimized gram-scale protocols . Reproducibility requires strict adherence to documented protocols, including inert atmosphere (N2_2) and moisture control .

Q. Why do some safety data sheets lack ecotoxicological or chronic toxicity data?

Many SDS entries (e.g., CAS 333986-05-3 ) omit ecological data due to:

  • Research-grade status : Compounds are not intended for commercial use, limiting regulatory testing requirements .
  • Proprietary constraints : Manufacturers like Kishida Chemical often prioritize acute toxicity assessments . Precautionary measures (e.g., EPA guidelines) should be applied until full toxicological profiles are available .

Methodological Recommendations

Q. What computational tools predict the compound’s reactivity or interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., kinases) .
  • ADMET prediction : SwissADME estimates bioavailability and metabolic stability .
  • DFT calculations : Gaussian software optimizes transition states for mechanistic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(R)-tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.